molecular formula C30F57N3 B1585615 2,4,6-Tris(nonadecafluorononyl)-1,3,5-triazine CAS No. 57101-59-4

2,4,6-Tris(nonadecafluorononyl)-1,3,5-triazine

Cat. No.: B1585615
CAS No.: 57101-59-4
M. Wt: 1485.2 g/mol
InChI Key: RTAZGRONMASOMW-UHFFFAOYSA-N
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Description

2,4,6-Tris(nonadecafluorononyl)-1,3,5-triazine is a highly fluorinated triazine derivative. This compound is characterized by its three nonadecafluorononyl groups attached to the triazine core, making it a unique molecule with significant fluorine content. The presence of multiple fluorine atoms imparts unique chemical and physical properties, such as high thermal stability, chemical resistance, and low surface energy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(nonadecafluorononyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with nonadecafluorononyl alcohol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of the alcohol displace the chlorine atoms on the cyanuric chloride. The reaction is usually carried out in an inert solvent such as tetrahydrofuran or dichloromethane, under reflux conditions to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(nonadecafluorononyl)-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorinated alkyl groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The triazine core can undergo oxidation or reduction reactions, although these are less common due to the stability of the triazine ring.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the triazine ring and release of fluorinated alcohols.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

    Hydrolysis Conditions: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted triazines, while hydrolysis results in the formation of fluorinated alcohols and other by-products.

Scientific Research Applications

2,4,6-Tris(nonadecafluorononyl)-1,3,5-triazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of other fluorinated compounds and materials.

    Biology: Investigated for its potential use in biological imaging and as a probe for studying biological systems due to its unique fluorine content.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals due to its stability and resistance to metabolic degradation.

    Industry: Utilized in the production of high-performance coatings, lubricants, and sealants due to its low surface energy and chemical resistance.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(nonadecafluorononyl)-1,3,5-triazine is primarily related to its chemical stability and resistance to degradation. The multiple fluorine atoms create a highly stable structure that is resistant to chemical and thermal breakdown. This stability makes it an effective component in various applications where durability and resistance to harsh conditions are required.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(2-pyridyl)-1,3,5-triazine: A triazine derivative with pyridyl groups, used in coordination chemistry and as a ligand in metal complexes.

    2,4,6-Tris(dimethylaminomethyl)phenol: An aromatic compound with tertiary amine and phenolic hydroxyl functionality, used in various chemical applications.

Uniqueness

2,4,6-Tris(nonadecafluorononyl)-1,3,5-triazine is unique due to its high fluorine content, which imparts exceptional chemical and thermal stability. This makes it distinct from other triazine derivatives that may not possess the same level of resistance to harsh conditions. Its unique properties make it suitable for specialized applications in fields such as high-performance materials and advanced chemical research.

Properties

IUPAC Name

2,4,6-tris(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononyl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30F57N3/c31-4(32,7(37,38)10(43,44)13(49,50)16(55,56)19(61,62)22(67,68)25(73,74)28(79,80)81)1-88-2(5(33,34)8(39,40)11(45,46)14(51,52)17(57,58)20(63,64)23(69,70)26(75,76)29(82,83)84)90-3(89-1)6(35,36)9(41,42)12(47,48)15(53,54)18(59,60)21(65,66)24(71,72)27(77,78)30(85,86)87
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAZGRONMASOMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30F57N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10205721
Record name 2,4,6-Tris(nonadecafluorononyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1485.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57101-59-4
Record name 2,4,6-Tris(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononyl)-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57101-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Tris(nonadecafluorononyl)-1,3,5-triazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057101594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Tris(nonadecafluorononyl)-1,3,5-triazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-tris(nonadecafluorononyl)-1,3,5-triazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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